2,4-Bis(4-fluorophenyl)-3,5-diphenyl-2,4-cyclopentadien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Bis(4-fluorophenyl)-3,5-diphenyl-2,4-cyclopentadien-1-one is a complex organic compound characterized by its unique structure, which includes two fluorophenyl groups and two phenyl groups attached to a cyclopentadienone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(4-fluorophenyl)-3,5-diphenyl-2,4-cyclopentadien-1-one typically involves the reaction of 4-fluorobenzaldehyde with benzil in the presence of a base, such as potassium hydroxide, under reflux conditions. The reaction proceeds through a series of condensation and cyclization steps to form the desired cyclopentadienone derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Bis(4-fluorophenyl)-3,5-diphenyl-2,4-cyclopentadien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated, nitrated, or hydroxylated cyclopentadienones .
Wissenschaftliche Forschungsanwendungen
2,4-Bis(4-fluorophenyl)-3,5-diphenyl-2,4-cyclopentadien-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Wirkmechanismus
The mechanism by which 2,4-Bis(4-fluorophenyl)-3,5-diphenyl-2,4-cyclopentadien-1-one exerts its effects is primarily through interactions with biological macromolecules. The compound can bind to specific enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(4-fluorophenyl)methanol: A related compound with two fluorophenyl groups attached to a methanol core.
4,4’-Difluorobenzhydrol: Another similar compound with a diphenylmethanol structure and fluorine substitutions.
Uniqueness
2,4-Bis(4-fluorophenyl)-3,5-diphenyl-2,4-cyclopentadien-1-one is unique due to its cyclopentadienone core, which imparts distinct chemical and physical properties. This structure allows for diverse chemical modifications and applications, setting it apart from simpler fluorophenyl derivatives .
Eigenschaften
CAS-Nummer |
22818-67-3 |
---|---|
Molekularformel |
C29H18F2O |
Molekulargewicht |
420.4 g/mol |
IUPAC-Name |
2,4-bis(4-fluorophenyl)-3,5-diphenylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C29H18F2O/c30-23-15-11-21(12-16-23)26-25(19-7-3-1-4-8-19)28(22-13-17-24(31)18-14-22)29(32)27(26)20-9-5-2-6-10-20/h1-18H |
InChI-Schlüssel |
NFAWCRKNAGTMLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)C5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.